N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline
Description
CAS Registry Number (1040693-70-6)
The Chemical Abstracts Service (CAS) registry number for this compound is 1040693-70-6 , a unique identifier used to unambiguously reference it in scientific literature and databases.
PubChem CID (28308713)
The compound’s PubChem Compound Identifier (CID) is 28308713 , providing access to its detailed profile in the PubChem database, including structural, physicochemical, and spectral data.
InChI and InChIKey Representation
The International Chemical Identifier (InChI) and its hashed counterpart (InChIKey) encode the compound’s structural information in machine-readable formats:
- InChI :
InChI=1S/C24H27NO2/c1-19-8-13-24(20(2)18-19)27-17-15-25-22-9-11-23(12-10-22)26-16-14-21-6-4-3-5-7-21/h3-13,18,25H,14-17H2,1-2H3 - InChIKey :
VLIGLNHMRCCAMB-UHFFFAOYSA-N
These identifiers facilitate precise database searches and interoperability across cheminformatics platforms.
SMILES Notation and Molecular Representation
The Simplified Molecular-Input Line-Entry System (SMILES) notation for the compound is:CC1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3)C.
This string represents:
- The 2,4-dimethylphenoxy group (
CC1=CC(=C(C=C1)OCC...)). - The ethylenedioxy linker (
OCCNC...). - The 4-phenethyloxy-aniline backbone (
...C=C(C=C2)OCCC3=CC=CC=C3).
The SMILES notation highlights the connectivity of aromatic rings and functional groups, enabling accurate computational modeling and chemical database integration.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1040693-70-6 |
| PubChem CID | 28308713 |
| InChIKey | VLIGLNHMRCCAMB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3)C |
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-19-8-13-24(20(2)18-19)27-17-15-25-22-9-11-23(12-10-22)26-16-14-21-6-4-3-5-7-21/h3-13,18,25H,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIGLNHMRCCAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Nucleophilic Aromatic Substitution and Etherification
Step 1: Preparation of 2-(2,4-Dimethylphenoxy)ethyl chloride
- Reagents: 2,4-Dimethylphenol, 2-chloroethanol, acid catalyst (e.g., sulfuric acid).
- Method: Phenol undergoes alkylation with 2-chloroethanol via nucleophilic substitution, facilitated by acid catalysis, to produce 2-(2,4-dimethylphenoxy)ethyl chloride.
Step 2: Ether formation with aniline derivative
- Reagents: 4-(Phenethyloxy)aniline, sodium hydride (NaH) or potassium carbonate (K₂CO₃), dimethylformamide (DMF) or acetone as solvent.
- Method: Nucleophilic substitution where the amino group of the aniline reacts with the chlorinated ether, forming the ether-linked aniline.
| Parameter | Typical Range |
|---|---|
| Temperature | 50–80°C |
| Reaction Time | 12–24 hours |
| Solvent | DMF or acetone |
| Base | NaH or K₂CO₃ |
Route B: Direct Etherification via Williamson Synthesis
Route C: Multi-step Coupling with Protective Groups
- Step 1: Protection of amino groups to prevent side reactions.
- Step 2: Formation of ether linkages via nucleophilic substitution.
- Step 3: Deprotection to yield the target compound.
This approach offers higher selectivity and control over the reaction pathway, especially for complex molecules.
Optimization of Reaction Conditions
| Parameter | Optimization Strategy |
|---|---|
| Temperature | Maintain at 60–80°C to balance reaction rate and minimize side reactions |
| Solvent | Use polar aprotic solvents like DMF or DMSO for better nucleophilicity |
| Base | Sodium hydride or potassium carbonate to deprotonate amines and phenols |
| Reaction Time | 12–24 hours depending on reagent reactivity |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or phenethyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
The compound N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline (CAS Number: 1040693-70-6) is an organic chemical with diverse applications in scientific research and potential industrial uses. This article explores its applications, supported by data tables and case studies.
Pharmacological Research
This compound has been investigated for its potential pharmacological properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of similar compounds, indicating that phenoxyethyl anilines exhibit selective cytotoxicity against cancer cell lines. The specific effects of this compound on tumor cells remain to be fully characterized but suggest a promising avenue for further investigation.
Material Science
The compound's unique chemical structure allows it to be used in the development of advanced materials, particularly in the field of polymer chemistry.
Application Example: Polymer Additive
Research indicates that phenoxy-based compounds can enhance the thermal stability and mechanical properties of polymers. This compound could serve as an effective additive in creating high-performance materials.
Agricultural Chemistry
Due to its potential bioactivity, this compound may find applications in agrochemicals, particularly as a component of herbicides or fungicides.
Research Findings: Herbicidal Activity
Studies on related phenoxy compounds have shown herbicidal properties against specific weeds. Investigating this compound could reveal similar efficacy and broaden its application in sustainable agriculture.
Table 1: Summary of Research Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmacological Research | Investigation of anticancer properties | Development of new cancer therapies |
| Material Science | Use as a polymer additive | Enhanced material properties |
| Agricultural Chemistry | Potential use in herbicides or fungicides | Improved agricultural productivity |
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline (CAS 1040693-77-3)
- Structure : Shares the 4-(phenethyloxy)aniline core but substitutes the N-group with a 2,4-dichlorobenzyl moiety.
- Key Differences: Chlorine atoms introduce electronegative substituents, increasing polarity compared to the dimethylphenoxy group in the target compound. Molecular weight: 372.29 g/mol (vs. ~383 g/mol estimated for the target compound).
4-Methoxy-N-(4-methoxybenzyl)aniline (CAS 14429-14-2)
- Structure : Features dual methoxy groups (aniline and benzyl positions).
- Key Differences: Methoxy groups are smaller and less lipophilic than phenethyloxy or dimethylphenoxy substituents. Enhanced solubility in polar solvents compared to the target compound’s bulkier substituents .
4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline (CAS sc-314877)
- Structure: Contains a benzyloxy group (vs. phenethyloxy) and a 2,5-dimethylphenoxyethyl N-substituent.
- Dimethyl substitution at 2,5-positions (vs. 2,4-) alters ring symmetry and electronic distribution .
Physicochemical and Crystallographic Properties
- Crystal Packing :
- Lipophilicity: The 2,4-dimethylphenoxy and phenethyloxy groups enhance lipophilicity relative to methoxy or nitro-substituted analogues (e.g., N-methyl-4-[2-(4-nitrophenyl)ethynyl]aniline, ), impacting solubility and bioavailability .
Biological Activity
N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline, a synthetic organic compound with the molecular formula and a molecular weight of approximately 361.48 g/mol, has garnered attention in recent years for its potential biological activities. The compound features an aniline core substituted with both a phenethyloxy group and a dimethylphenoxy group, which may influence its reactivity and interactions with biological targets.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features
- Molecular Formula :
- Molecular Weight : 361.48 g/mol
- CAS Number : 1040693-70-6
- MDL Number : MFCD10688001
- Hazard Classification : Irritant
Reactivity
The compound's reactivity is attributed to the functional groups present in its structure. The aniline moiety allows for electrophilic aromatic substitution reactions due to the electron-donating nature of the amine group. The ether linkages in the phenethyloxy and dimethylphenoxy groups may undergo hydrolysis under acidic or basic conditions, leading to the release of phenolic compounds .
Potential Biological Targets
Research indicates that this compound may interact with various biological targets, including enzymes involved in inflammatory pathways. Initial findings suggest that the compound could exhibit antioxidant properties, although detailed studies are still emerging.
Case Studies and Research Findings
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline | Different alkyl substitution pattern | |
| N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline | Contains tert-butyl groups which may affect solubility and biological activity | |
| N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline | Incorporates a naphthalene moiety which may enhance hydrophobic interactions |
This table illustrates how variations in substituent groups can significantly impact biological activity and potential applications in medicinal chemistry .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline, and how can reaction conditions be optimized for higher yields?
- Methodology : Reductive amination is a viable route, leveraging protocols similar to those used for structurally related aniline derivatives. For example, combining a phenoxy-aldehyde precursor (e.g., 2,4-dimethylphenoxy-ethyl aldehyde) with 4-(phenethyloxy)aniline in a solvent like 1,2-dichloroethane, with sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. Reaction optimization includes:
- Temperature : Room temperature or mild heating (30–40°C) to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) isolates the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and ether-linked CH₂ groups (δ 3.5–4.5 ppm).
- ¹³C NMR : Confirm ether (C-O) linkages (δ 60–70 ppm) and aromatic carbons.
- Infrared (IR) Spectroscopy : Detect C-O-C stretches (1050–1250 cm⁻¹) and N-H bends (1500–1600 cm⁻¹).
- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonds) using single-crystal data collected at low temperatures (150 K) .
Advanced Research Questions
Q. How do substituents on the phenoxy and phenethyloxy groups influence crystal packing and intermolecular interactions?
- Structural Analysis : X-ray data from analogous compounds (e.g., carbazole derivatives) reveal that bulky substituents (e.g., 2,4-dimethylphenoxy) disrupt π-π stacking but enhance van der Waals interactions. Hydrogen bonding (e.g., N-H···O) between the aniline NH and sulfonyl/ether oxygens stabilizes 1D chain formations along specific crystallographic axes .
- Design Implications : Introducing electron-donating groups (e.g., methyl) on the phenoxy ring increases steric hindrance, altering packing motifs and solubility .
Q. How should researchers resolve discrepancies in reported yields or spectral data under varying synthetic conditions?
- Systematic Parameter Screening :
- pH : Adjust during workup (e.g., pH 5–6 for optimal precipitation of intermediates) .
- Catalysts : Compare NaBH(OAc)₃ with alternative reductants (e.g., BH₃·THF).
- Temperature : Higher temperatures may accelerate side reactions (e.g., hydrolysis of ethers).
Q. What computational approaches predict the reactivity and physicochemical properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-rich aniline moiety may participate in charge-transfer interactions.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., methanol) to estimate solubility and aggregation behavior.
- QSPR Models : Corrogate substituent effects (e.g., methyl groups) with experimental logP values to design derivatives with enhanced bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
